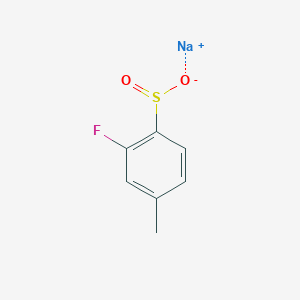
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole is a heterocyclic compound containing both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloromethylthiazole with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups .
Scientific Research Applications
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The presence of the chloromethyl and difluoromethyl groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-5-(trifluoromethyl)-1,3-thiazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(bromomethyl)-5-(difluoromethyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole is unique due to the specific combination of chloromethyl and difluoromethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
2758004-46-3 |
|---|---|
Molecular Formula |
C5H4ClF2NS |
Molecular Weight |
183.61 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4ClF2NS/c6-1-4-9-2-3(10-4)5(7)8/h2,5H,1H2 |
InChI Key |
LQNDYNFDUWYMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CCl)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



